N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC16335146
Molecular Formula: C19H20ClFN4O2
Molecular Weight: 390.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20ClFN4O2 |
|---|---|
| Molecular Weight | 390.8 g/mol |
| IUPAC Name | N-[2-(2-chloroanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H20ClFN4O2/c20-16-3-1-2-4-17(16)23-18(26)13-22-19(27)25-11-9-24(10-12-25)15-7-5-14(21)6-8-15/h1-8H,9-13H2,(H,22,27)(H,23,26) |
| Standard InChI Key | JTEGBNRNIRCLIG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC=CC=C3Cl |
Introduction
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine ring, introduction of the fluorophenyl group, and attachment of the carboxamide moiety. Common methods involve nucleophilic substitutions and condensation reactions.
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Piperazine Ring Formation: This can be achieved through the reaction of ethylenediamine with dichloroethane.
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Introduction of Fluorophenyl Group: This might involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
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Attachment of Carboxamide Moiety: This could be done through a condensation reaction between the piperazine derivative and a suitable carboxylic acid derivative.
Biological Activities
Compounds with similar structures have shown potential in various biological assays, including antimicrobial and anticancer activities. The presence of both piperazine and carboxamide functionalities can contribute to interactions with biological targets, such as enzymes or receptors.
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Inhibition of bacterial enzymes or membrane disruption |
| Anticancer | Inhibition of cell proliferation pathways or induction of apoptosis |
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